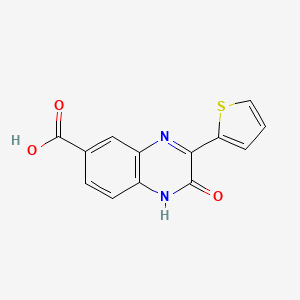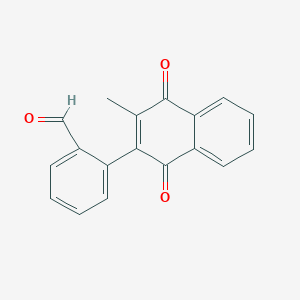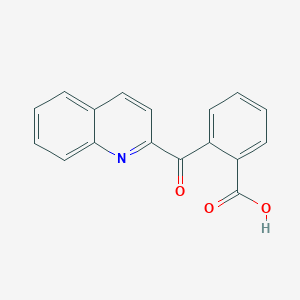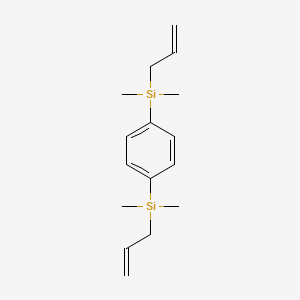
3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile typically involves multi-component reactions (MCRs). One efficient method is the ammonium acetate-catalyzed one-pot synthesis. This method uses β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one as starting materials. The reaction is carried out in ethanol with ammonium acetate as the catalyst, resulting in high yields and a simple work-up process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of MCRs and the use of readily available catalysts like ammonium acetate suggest that scalable production is feasible. The use of inexpensive and accessible reagents further supports the potential for industrial-scale synthesis .
化学反応の分析
Types of Reactions
3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile has several applications in scientific research:
作用機序
The mechanism of action of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
Naphthalen-2-ol Mannich Bases: These compounds share a similar naphthalene core and are used in the synthesis of various heterocycles.
Pyrazolone Derivatives: Compounds like 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol have similar structural features and biological activities.
Uniqueness
3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile stands out due to its unique combination of a naphthalene ring with a dipropanenitrile moiety, offering distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
特性
CAS番号 |
6641-91-4 |
|---|---|
分子式 |
C17H17N3O |
分子量 |
279.34 g/mol |
IUPAC名 |
3-[2-cyanoethyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C17H17N3O/c18-9-3-11-20(12-4-10-19)13-16-15-6-2-1-5-14(15)7-8-17(16)21/h1-2,5-8,21H,3-4,11-13H2 |
InChIキー |
SNOGRGOFZKIKHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CN(CCC#N)CCC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)





